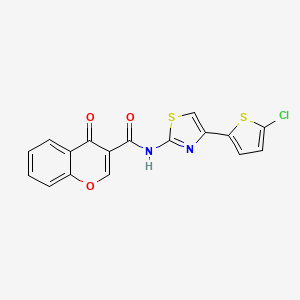
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines a chromene core with thiazole and thiophene rings, making it an interesting subject for various scientific studies.
Mechanism of Action
Target of Action
The primary targets of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide are currently unknown. This compound is a derivative of thiophene, a heterocyclic compound that has been reported to possess a wide range of therapeutic properties . Thiophene derivatives have been found to interact with various targets, including kinases and estrogen receptors , suggesting that this compound may also interact with similar targets.
Mode of Action
Based on the known activities of related thiophene derivatives, it can be hypothesized that this compound may interact with its targets by forming covalent bonds, leading to changes in the targets’ function .
Biochemical Pathways
These could include pathways involved in inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidative stress, cell division, microbial infections, kinase signaling, and cancer .
Pharmacokinetics
Thiophene derivatives are generally soluble in most organic solvents but insoluble in water , which could impact their bioavailability.
Result of Action
Based on the known activities of related thiophene derivatives, it can be hypothesized that this compound may have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinase inhibiting, and anti-cancer effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the temperature at which the compound is stored or administered could affect its stability and efficacy . Additionally, the compound’s solubility in various solvents could influence its distribution and absorption in the body .
Preparation Methods
The synthesis of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting 5-chlorothiophene-2-carboxylic acid with thioamide under specific conditions.
Coupling with chromene: The thiazole derivative is then coupled with a chromene derivative through a condensation reaction, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Final product formation: The intermediate product is then subjected to further reactions to introduce the carboxamide group, completing the synthesis of this compound.
Chemical Reactions Analysis
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.
Condensation: It can participate in condensation reactions with various aldehydes or ketones, forming new heterocyclic compounds.
Scientific Research Applications
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent.
Biological Studies: The compound is used in various in vitro and in vivo studies to understand its biological activities and potential therapeutic effects.
Industrial Applications: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide can be compared with other similar compounds such as:
Celecoxib: A well-known COX-2 inhibitor used for pain and inflammation relief.
Rofecoxib: Another COX-2 inhibitor with similar applications but different structural features.
Thiazole derivatives: Compounds with thiazole rings that exhibit various biological activities, including anti-inflammatory and antimicrobial properties.
The uniqueness of this compound lies in its combined structural features, which contribute to its potent biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClN2O3S2/c18-14-6-5-13(25-14)11-8-24-17(19-11)20-16(22)10-7-23-12-4-2-1-3-9(12)15(10)21/h1-8H,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCPEYNLZWTNFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
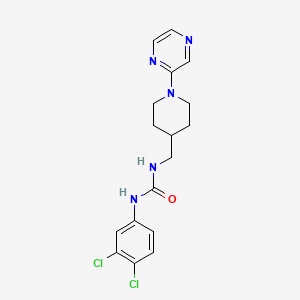
![N-[Cyano-(2-methylphenyl)methyl]-2-(2-methoxyethoxy)acetamide](/img/structure/B2452268.png)
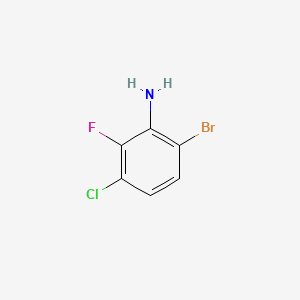
![3-cyano-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide](/img/structure/B2452271.png)
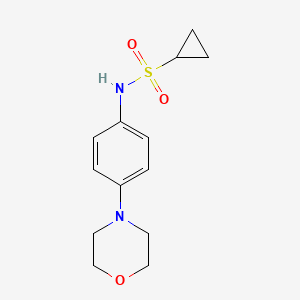
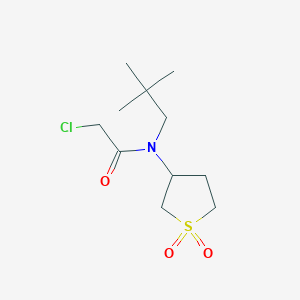
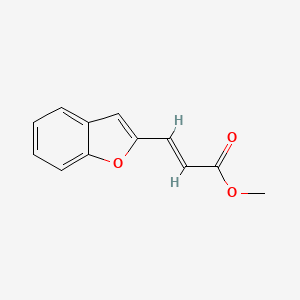
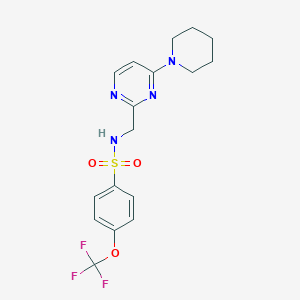
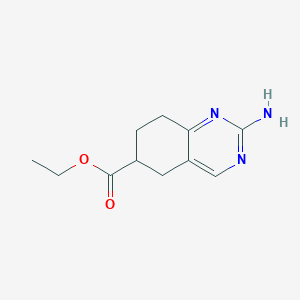
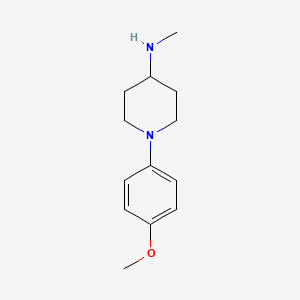
![(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 2,4-dichlorophenyl sulfide](/img/structure/B2452283.png)
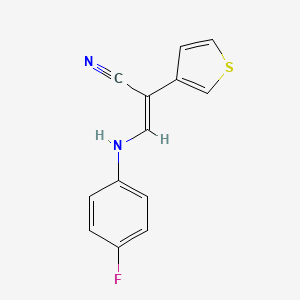
![N-(Cyanomethyl)-2-[[4-(trifluoromethyl)pyridin-2-yl]carbamoylamino]acetamide](/img/structure/B2452287.png)
![4-((4-nitrobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2452288.png)
